molecular formula C4H2ClFN2 B1600465 3-Chloro-6-fluoropyridazine CAS No. 33097-38-0

3-Chloro-6-fluoropyridazine

Cat. No. B1600465
CAS RN: 33097-38-0
M. Wt: 132.52 g/mol
InChI Key: VKLXDCKTJUUITE-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoropyridazine is a chemical compound with the molecular formula C4H2ClFN2 . It has a molecular weight of 132.52 g/mol . The IUPAC name for this compound is 3-chloro-6-fluoropyridazine .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-fluoropyridazine is 1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H . The canonical SMILES structure is C1=CC(=NN=C1F)Cl .


Physical And Chemical Properties Analysis

3-Chloro-6-fluoropyridazine has a molecular weight of 132.52 g/mol . It has a computed XLogP3 value of 1.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Antibacterial Agents

Research has explored the use of compounds like 3-Chloro-6-fluoropyridazine in the development of antibacterial agents. The synthesis and structure-activity relationships of various pyridinecarboxylic acids, which include chloro and fluoro groups, have been a focus. These compounds have shown potent in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).

Herbicidal Activity

3-Aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines, synthesized from various phenols, have demonstrated herbicidal activity. Studies indicate that these compounds can inhibit the growth of certain plants like Brassica napus and Echinochloa crus-gall at certain concentrations (Yang Huazheng, 2004).

Asymmetric Pyridine Derivatives

The synthesis of asymmetric pyridine derivatives, like 2,4,6-triazidopyridines, involves chloro and fluoro groups. The geometric parameters and reactivity of these groups depend on their position and mutual orientation in the pyridine ring. Such studies contribute to the understanding of molecular structure and reactivity in chemistry (Chapyshev et al., 2014).

Synthesis of Functionalized Pyridazines

Functionalized 4-fluoropyridazines have been synthesized for potential applications in medicinal chemistry. These fluorinated compounds can be diversified through nucleophilic aromatic substitution, providing a range of trisubstituted pyridazines (Feraldi‑Xypolia et al., 2017).

Synthesis of Highly Functionalized Fluoropyridazines

The synthesis of highly functionalized 5-fluoropyridazines using a cycloaddition sequence offers an efficient method to create novel pyridazines. These compounds can serve as a platform for developing new and diverse pyridazine-based structures (Tran et al., 2015).

Fluorination of Chlorodiazines

The solvent-free fluorination of chlorodiazines, including 3-Chloro-6-fluoropyridazine, has been studied under phase transfer catalysis. This method has shown enhanced yields and selectivities compared to previous methods, demonstrating its potential in chemical synthesis (Marque et al., 2004).

High-spin Intermediates in Photolysis

The photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine has revealed high-spin intermediates, contributing to the understanding of molecular dynamics and reactions under photoexcitation. This research aids in comprehending the behavior of such compounds under specific conditions (Chapyshev et al., 2013).

Triazidation of Chloropyridines

The reaction of chlorotetrafluoropyridine with sodium azide to produce triazides has been explored. These compounds are of interest in polymer chemistry and as materials for organic synthesis, showcasing the versatilityof 3-Chloro-6-fluoropyridazine derivatives (Chapyshev, 2011).

Interleukin-1β Converting Enzyme Inhibition

The compound 3-chloro-4-carboxamido-6-arylpyridazines, related to 3-Chloro-6-fluoropyridazine, has been identified as a novel class of interleukin-1β converting enzyme (ICE) inhibitor. This discovery opens avenues for developing new therapeutic agents for conditions involving ICE (Dolle et al., 1997).

Chlorophyll Fluorescence Assay

Studies involving chlorophyll fluorescence assays, particularly for determining triazine resistance, have used compounds like 3-chloro-6-fluoropyridazine. This research is significant in the field of agronomy and plant science (Ahrens et al., 1981).

Radiopharmaceutical Synthesis

Compounds like 3-Chloro-6-fluoropyridazine have been used in the synthesis of radiopharmaceuticals. For example, the synthesis of 6-fluoronalidixic acid and its conversion to enoxacin highlights the potential of such compounds in medical imaging and diagnostics (Sanchez & Rogowski, 1987).

Structural Analysis

Structural analysis of compounds like 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine contributes to the understanding of molecular geometry and hydrogen bonding patterns, vital in the field of crystallography and materials science (Ather et al., 2010).

Positron Emission Tomography (PET) Imaging

The synthesis of fluorine-18 labelled fluoropyridines, like 3-Chloro-6-fluoropyridazine derivatives, has been instrumental in PET imaging. This research is crucial in the development of new diagnostic tools for various medical conditions (Carroll et al., 2007).

Metabolic Stability in Drug Development

Studies on the structure-activity relationships of dual inhibitors for certain enzymes have utilized derivatives of 3-Chloro-6-fluoropyridazine. This research helps in the development of more metabolically stable drugs (Stec et al., 2011).

Safety And Hazards

3-Chloro-6-fluoropyridazine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-6-fluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLXDCKTJUUITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465332
Record name 3-Chloro-6-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoropyridazine

CAS RN

33097-38-0
Record name 3-Chloro-6-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GB Barlin, CY Yap - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… Ishikawa, Kuroda and OnoderaZ who prepared 3-chloro-6-fluoropyridazine from 3,6-dichloropyridazine by heating with potassium fluoride at 220-230"). 3-Fluoro-6-methylpyridazine …
Number of citations: 18 www.publish.csiro.au
F Chevallier, F Mongin - Chemical Society Reviews, 2008 - pubs.rsc.org
This critical review targets as a readership researchers generally oriented toward organic synthesis and in particular those active in heterocyclic chemistry. Diazines and benzo …
Number of citations: 119 pubs.rsc.org
G Pattison - 2008 - etheses.dur.ac.uk
… 89 • 3-Chloro-6-fluoropyridazine 120 undergoes selective lithiation with LDA or L TMP ortho to the fluorine substituent to afford 123, because fluorine is more able to stabilise an …
Number of citations: 4 etheses.dur.ac.uk
F Toudic, A Turck, N Plé, G Queguiner… - Journal of …, 2003 - Wiley Online Library
The regioselectivity of the metalation of 2‐chloro‐6‐methoxypyrazine, 2‐fluoro‐6‐methoxypyrazine and 3‐fluoro‐6‐chloropyridazine was studied; the relative ortho‐directing power was …
Number of citations: 20 onlinelibrary.wiley.com
JM Birchall - Fluorocarbon and Related Chemistry: Volume 2, 1974 - books.google.com
The Introduction of Fluorine into Aromatic Rings.—The direct fluorination (Fa-Na) of nitrobenzene, benzotrifluoride, benzoic acid, and toluene, usually in trifluoroacetic acid at 5 C, has …
Number of citations: 0 www.google.com
JM Birchall, WT Flowers - 1976 - books.google.com
The Introduction of Fluorine into Aromatic Rings.-The direct fluorination (F2–N2) of nitrobenzene, benzotrifluoride, benzoic acid, and toluene, usually in trifluoroacetic acid at 5 C, has …
Number of citations: 1 www.google.com
DJ Simpkin - 1979 - search.proquest.com
… Thus, 3,6-dichloropyridazine has been converted into 3-chloro6-fluoropyridazine and then into 3,6-difluoropyridazine using anhydrous potassium fluoride in hot dipolar aprotic solvents (…
Number of citations: 0 search.proquest.com

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